9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine
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Overview
Description
“9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, nitration, and thiolation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound might be investigated for its interactions with specific enzymes or receptors.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro and thio groups could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine” is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. The presence of the butyl group, nitro group, and thio group in its structure differentiates it from other similar compounds.
Properties
CAS No. |
36892-45-2 |
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Molecular Formula |
C13H16N8O2S |
Molecular Weight |
348.39 g/mol |
IUPAC Name |
9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine |
InChI |
InChI=1S/C13H16N8O2S/c1-3-4-5-20-7-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-6-19(12)2/h6-7H,3-5H2,1-2H3,(H2,14,17,18) |
InChI Key |
MPGCNJUSMWDEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origin of Product |
United States |
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